molecular formula C15H9ClN4O3S B2799088 5-chloro-2-nitro-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)benzamide CAS No. 476317-53-0

5-chloro-2-nitro-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)benzamide

Cat. No.: B2799088
CAS No.: 476317-53-0
M. Wt: 360.77
InChI Key: XRZJXNXQFMTRMD-UHFFFAOYSA-N
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Description

5-chloro-2-nitro-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound is synthesized through a multistep process involving various reagents and conditions. The synthesis method is crucial to ensure the purity and yield of the compound, which is essential for its successful use in scientific research.

Scientific Research Applications

Coordination Chemistry and Properties

Research on compounds similar to "5-chloro-2-nitro-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)benzamide" highlights their fascinating variability in chemistry and properties when used in coordination chemistry. These compounds demonstrate significant spectroscopic properties, structures, magnetic properties, and potential biological and electrochemical activity (Boča, Jameson, & Linert, 2011).

Antitumor Activity

Imidazole derivatives, which share structural similarities with the compound , have been reviewed for their antitumor activity. These compounds, including benzimidazole derivatives, have shown promise in preclinical testing stages for various types of cancer (Iradyan, Iradyan, Arsenyan, & Stepanyan, 2009).

Synthesis Methodologies

Research into practical synthesis methods for related compounds, such as "5,5′-Methylene-bis(benzotriazole)," reveals the development of efficient, environmentally benign procedures. These methodologies contribute to the broader field of green chemistry and the preparation of compounds with potential applications in metal passivation and light-sensitive materials (Gu, Yu, Zhang, & Xu, 2009).

Novel Drug Targets

The exploration of Plasmodium falciparum autophagy-related proteins (PfAtg) for novel antimalarial drug targets includes the identification of compounds inhibiting protein-protein interactions, highlighting the potential of chemically similar compounds in drug development (Usman, Salman, Ibrahim, Furukawa, & Yamasaki, 2023).

Properties

IUPAC Name

5-chloro-2-nitro-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9ClN4O3S/c16-9-4-5-13(20(22)23)10(7-9)14(21)19-15-18-12(8-24-15)11-3-1-2-6-17-11/h1-8H,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRZJXNXQFMTRMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=CSC(=N2)NC(=O)C3=C(C=CC(=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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